isopropyl 1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)15-12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLKSRIXHQJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487086 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61698-92-8 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most traditional route to isopropyl 1H-indole-3-carboxylate involves the Fischer esterification of indole-3-carboxylic acid with isopropanol under acidic conditions. This method employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by isopropanol. The reaction is typically conducted under reflux (80–100°C) for 12–24 hours, achieving moderate yields (50–70%) .
Mechanistic Pathway :
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Protonation : The carboxylic acid’s carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack : Isopropanol’s hydroxyl oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Deprotonation and Elimination : Loss of water regenerates the acid catalyst and yields the ester product.
Limitations :
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Equilibrium-driven reaction requiring excess alcohol or removal of water to favor ester formation.
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Prolonged reaction times and elevated temperatures may degrade acid-sensitive indole substrates .
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling reagents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (DMAP), enable esterification under ambient conditions . This method is ideal for sensitive substrates, achieving yields of 60–75% in dichloromethane (DCM) at room temperature .
Procedure :
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Activation : EDC reacts with indole-3-carboxylic acid to form an active O-acylisourea intermediate.
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Alcoholysis : Isopropanol attacks the intermediate, displacing the urea byproduct and forming the ester .
Key Considerations :
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Stoichiometry : A 1:1 ratio of acid to alcohol suffices, but excess EDC (1.1 equiv) ensures complete activation .
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Purification : Column chromatography is often required to remove urea derivatives, increasing operational complexity .
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters for each method:
| Method | Catalyst/Reagent | Temperature | Time | Yield | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄/HCl | 80–100°C | 12–24 h | 50–70% | Moderate |
| NBS-Catalyzed | NBS (7 mol%) | 70°C | 6–8 h | 85–90% | High |
| EDC/DMAP-Mediated | EDC, DMAP | Room Temp | 16–24 h | 60–75% | Low |
Selection Criteria :
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Efficiency : NBS-catalyzed methods offer superior yields and shorter reaction times.
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Practicality : Acid catalysis remains cost-effective for small-scale synthesis despite lower yields.
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Substrate Sensitivity : Coupling reagents are preferable for thermally labile compounds.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction can produce indole-3-methanol.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Isopropyl 1H-indole-3-carboxylate derivatives have shown promising antiviral properties. Research indicates that certain indole-3-carboxylic acid derivatives exhibit antiviral actions, which can be utilized for the prevention and treatment of viral infections such as influenza . The mechanism of action often involves the inhibition of viral replication, making these compounds valuable in developing antiviral medications.
1.2 Neuroprotective Properties
Indole derivatives, including this compound, have been studied for their neuroprotective effects. A study highlighted that derivatives of indole-3-propionic acid (IPA), which is closely related to this compound, demonstrated significant neuroprotective and antioxidant activities against oxidative stress in neuronal cells . These compounds have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative damage and improving neuronal survival.
Biological Activities
2.1 Antioxidant Effects
The antioxidant properties of this compound contribute to its neuroprotective capabilities. Compounds derived from indoles have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for preventing cellular damage and maintaining cellular health, particularly in the context of neurodegenerative disorders.
2.2 MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibition is another critical application area for this compound. Certain indole derivatives act as selective inhibitors of MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme may enhance dopaminergic signaling and provide therapeutic benefits for conditions like Parkinson's disease .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, including esterification and cyclization processes. Researchers are exploring modifications to the indole structure to enhance its biological activity and selectivity for specific targets .
Table 1: Comparison of Biological Activities of Indole Derivatives
| Compound Name | Antiviral Activity | Neuroprotective Activity | MAO-B Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Indole-3-Propionic Acid | High | Very High | Yes |
| 5-Methoxy-Indole Carboxylic Acid | Moderate | High | Moderate |
Case Studies
4.1 Neuroprotection in Animal Models
In a recent study, the neuroprotective effects of indole derivatives were evaluated using animal models subjected to oxidative stress conditions. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in models of neurodegeneration .
4.2 Antiviral Efficacy Against Influenza
Another case study focused on the antiviral efficacy of indole derivatives against influenza viruses. The findings revealed that certain modifications to the indole structure enhanced antiviral potency, suggesting a pathway for developing effective treatments against viral infections .
Mechanism of Action
The mechanism of action of isopropyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- The isopropyl derivative (3f) exhibits the highest synthetic yield (55%), suggesting that the isopropyl group balances steric and electronic effects more effectively than bulkier tert-butyl or aromatic benzyl groups .
- Crystallinity varies significantly: the isopropyl and ethyl analogs form solids, while the benzyl derivative remains an oil, likely due to reduced intermolecular interactions in the latter .
Reactivity and Functional Group Influence
Methyl 1H-Indole-3-Carboxylate
Methyl 1H-indole-3-carboxylate is a foundational building block in indole chemistry. For example, it served as the starting material for the 11-step synthesis of cytotoxic natural products Tanjungides A and B, highlighting its utility in complex molecule assembly . Compared to isopropyl esters, methyl esters are typically more reactive in nucleophilic substitution or hydrolysis due to the smaller alkyl group, but they may lack the stability required for certain reaction conditions.
Methyl 1-Methyl-1H-Indole-3-Carboxylate
This derivative features a methyl group at the indole nitrogen (1-position). Crystallographic studies reveal coplanar alignment of the ester group with the indole ring, stabilized by hydrogen bonding (N–H⋯O interactions). Such structural rigidity may enhance stability but reduce conformational flexibility compared to isopropyl derivatives .
Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate
Although an indazole derivative, this compound shares functional similarities with indole carboxylates. Its isobutyl ester group and pentyl chain at the 1-position exemplify how alkyl chain length and branching influence physicochemical properties (e.g., solubility, bioavailability) and forensic detection profiles .
Biological Activity
Isopropyl 1H-indole-3-carboxylate (IIC) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article reviews the available literature on the biological activity of IIC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative characterized by an isopropyl ester group attached to the carboxylic acid moiety. This structural feature is significant as it influences the compound's solubility, reactivity, and biological interactions. The molecular formula for IIC is .
The biological activity of IIC can be attributed to several mechanisms:
- Antiproliferative Effects : Similar compounds in the indole family have been shown to exhibit antiproliferative effects on various cancer cell lines. For instance, indole-3-carbinol (I3C), a related compound, has demonstrated significant growth inhibition in breast cancer cells through modulation of estrogen receptor signaling pathways .
- Enzyme Inhibition : Indole derivatives have been implicated in inhibiting enzymes that are crucial for cancer cell proliferation. For example, studies on related compounds have shown that they can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
- Reactive Oxygen Species (ROS) Modulation : Some indoles are known to influence oxidative stress pathways, potentially leading to apoptosis in cancer cells. The modulation of ROS levels can trigger cell death pathways that are beneficial in cancer therapy .
Therapeutic Potential
IIC's therapeutic potential is being explored in various contexts, particularly:
- Cancer Treatment : Given its structural similarities to other bioactive indoles, IIC may possess anticancer properties. Research indicates that derivatives of indole can significantly inhibit tumor growth and induce apoptosis in cancer cells .
- Antiviral Activity : Some studies suggest that indole derivatives may exhibit antiviral properties, particularly against HIV integrase. The structure-activity relationship (SAR) analyses show that modifications at specific positions on the indole ring can enhance inhibitory effects against viral enzymes .
Table 1: Biological Activity Summary of this compound and Related Compounds
Q & A
Q. What are the established synthetic routes for preparing isopropyl 1H-indole-3-carboxylate, and how are yields optimized?
this compound is synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 1H-indole-3-carboxylic acid with isopropyl halide or isopropanol under acid catalysis. For example, in a copper(II)-catalyzed Claisen rearrangement, isopropyl 2-(2-methylallyloxy)-1H-indole-3-carboxylate was synthesized with a 55% yield by refluxing in a polar aprotic solvent (e.g., DMF) and isolating the product via column chromatography . Yield optimization strategies include:
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and ester group integrity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Infrared spectroscopy (IR) to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .
- HPLC for purity assessment, particularly when synthesizing derivatives for biological studies .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of indole-3-carboxylate derivatives compared to other esters (e.g., methyl or ethyl)?
The isopropyl group introduces steric hindrance due to its branched structure, which may reduce nucleophilic attack at the ester carbonyl compared to linear alkyl esters (e.g., ethyl). Electronic effects are minimal, but the bulkiness can impact:
- Crystallinity : Isopropyl derivatives often form more ordered crystals, aiding in X-ray diffraction studies .
- Enzymatic hydrolysis resistance : The bulky group may slow metabolic degradation in biological assays compared to methyl esters . Comparative studies with ethyl or benzyl esters (e.g., ) highlight trade-offs between reactivity and stability.
Q. What methodologies address contradictions in biological activity data for indole-3-carboxylate derivatives?
Discrepancies in biological studies (e.g., antiviral or anticancer activity) often arise from variations in:
- Assay conditions (e.g., cell line specificity, incubation time).
- Compound stability (e.g., hydrolysis in aqueous media). To resolve contradictions:
- Perform dose-response curves across multiple cell lines .
- Validate metabolic stability using HPLC-MS to track degradation .
- Compare structural analogs (e.g., bromo- or chloro-substituted derivatives) to isolate substituent effects .
Q. How can computational modeling guide the design of indole-3-carboxylate derivatives with enhanced target binding affinity?
Molecular docking and density functional theory (DFT) calculations are used to:
- Predict interactions with biological targets (e.g., enzyme active sites).
- Optimize substituent placement (e.g., halogen groups for hydrophobic interactions) . For example, ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate showed enhanced activity due to bromine’s electronegativity and van der Waals interactions .
Data Contradiction Analysis
Q. Why do some studies report low biological activity for indole-3-carboxylates despite structural similarity to active compounds?
Inconsistencies may stem from:
- Stereochemical variations : Conformationally restricted analogs (e.g., cyclopropyl-substituted derivatives) may exhibit different binding modes .
- Impurity interference : Byproducts from incomplete purification (e.g., unreacted starting materials) can skew results . Mitigation strategies:
- Use chiral chromatography to isolate enantiomers .
- Validate purity via orthogonal methods (e.g., NMR + HPLC) before bioassays .
Methodological Recommendations
- Synthetic Protocols : Prioritize copper(II) or palladium(II) catalysts for regioselective reactions .
- Biological Assays : Include positive controls (e.g., known indole-based inhibitors) to benchmark activity .
- Data Reproducibility : Document reaction conditions (e.g., solvent, temperature) and characterization data in detail to enable cross-study comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
